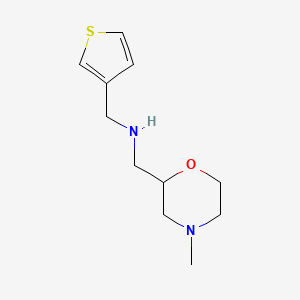
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a synthetic organic compound with a complex structure It contains a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, substituted with a bromo-fluorobenzyl group and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Bromo-Fluorobenzyl Group: This step involves the bromination and fluorination of a benzyl precursor, followed by its attachment to the tetrahydrothiophene ring through a nucleophilic substitution reaction.
Methylation of the Amino Group: The final step involves the methylation of the amino group using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Substituted tetrahydrothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The bromo and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The tetrahydrothiophene ring may also play a role in its overall bioactivity by providing a stable scaffold for interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((2-Chloro-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
- 3-((2-Bromo-4-chlorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
- 3-((2-Bromo-4-fluorobenzyl)(ethyl)amino)tetrahydrothiophene 1,1-dioxide
Uniqueness
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the specific combination of bromo and fluoro substituents on the benzyl group, which may confer distinct chemical and biological properties compared to its analogs. The presence of both bromo and fluoro groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H15BrFNO2S |
|---|---|
Molekulargewicht |
336.22 g/mol |
IUPAC-Name |
N-[(2-bromo-4-fluorophenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C12H15BrFNO2S/c1-15(11-4-5-18(16,17)8-11)7-9-2-3-10(14)6-12(9)13/h2-3,6,11H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
PRWNOBVSWFEGIT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=C(C=C(C=C1)F)Br)C2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)




![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)







![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)
